molecular formula C8H8N2O5 B1606980 4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 89977-22-0

4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No. B1606980
CAS RN: 89977-22-0
M. Wt: 212.16 g/mol
InChI Key: GJSAGPKAERRLKB-UHFFFAOYSA-N
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Description

4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid (DNCA) is a compound with an organic structure that is widely used in scientific research. It is a derivative of pyridine, a heterocyclic aromatic compound that is found in many natural and synthetic products. DNCA has a wide range of applications in scientific research due to its ability to act as a catalyst and its ability to form strong complexes with other compounds. It is a versatile compound that has been used in various fields such as biochemistry, pharmacology, and organic chemistry.

Scientific Research Applications

Structural Studies and Pharmacological Activity

Dihydropyridine derivatives have been extensively studied for their structural characteristics and pharmacological potential, especially as calcium channel antagonists. The crystal structures of various dihydropyridines have been determined, showing that the dihydropyridine ring can exist in different conformations, influenced by the substituents attached to the ring. These structural nuances are essential for understanding their pharmacological activity, particularly their ability to inhibit calcium channels in smooth muscle cells. The relationship between the ring conformation and pharmacological activity highlights the significance of structural design in developing therapeutic agents (Fossheim et al., 1982).

Synthesis and Chemical Reactions

The synthetic versatility of dihydropyridine derivatives makes them valuable in chemical research. They serve as key intermediates in various chemical reactions, such as the condensation reactions to form carboxylic esters. These reactions are pivotal for synthesizing a wide range of chemical entities that find applications in material science, biochemistry, and pharmaceuticals. The ability to undergo specific chemical transformations under defined conditions illustrates the role of dihydropyridine derivatives in advancing synthetic chemistry (Shiina et al., 2002).

Material Science Applications

In material science, dihydropyridine derivatives are explored for their potential in creating novel materials. Their structural properties, such as the ability to form coordination polymers with metals, open up possibilities for developing materials with specific characteristics. These materials can have applications ranging from gas storage and separation to catalysis and sensing. The interaction of dihydropyridine derivatives with metal ions and their role in forming complex structures underscore their utility in designing new materials with desired functionalities (Liu et al., 2012).

properties

IUPAC Name

4,6-dimethyl-5-nitro-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O5/c1-3-5(8(12)13)7(11)9-4(2)6(3)10(14)15/h1-2H3,(H,9,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSAGPKAERRLKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=C1[N+](=O)[O-])C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90289564
Record name ST038660
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid

CAS RN

89977-22-0
Record name NSC61968
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61968
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST038660
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 2
4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 3
4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 4
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4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 6
4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid

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